![molecular formula C15H18ClNO5S2 B2620743 5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide CAS No. 2034366-73-7](/img/structure/B2620743.png)
5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide
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Description
5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C15H18ClNO5S2 and its molecular weight is 391.88. The purity is usually 95%.
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Scientific Research Applications
Anti-HIV and Antifungal Activities:
- A study synthesized a series of novel chiral and achiral N-[1-(1,3,4-oxadiazol-2ylthio)alkyl]-4-methyl/chloro/methoxybenzenesulfonamides and screened them for their in vitro anti-HIV and antifungal activities (Zareef et al., 2007).
Photodynamic Therapy for Cancer Treatment:
- Research on zinc phthalocyanine substituted with new benzenesulfonamide derivative groups showed its potential for photodynamic therapy application in cancer treatment. These compounds demonstrated good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).
Antimicrobial Activity:
- Various benzenesulfonamides, including derivatives of 5-chloro-2-hydroxybenzenesulfonamide, were evaluated for antimicrobial activity against different bacterial and fungal strains. Some showed significant activity against methicillin-sensitive and methicillin-resistant Staphylococcus aureus, as well as against Mycobacterium kansasii (Krátký et al., 2012).
Selective Carbonic Anhydrase Inhibitors:
- Novel 1H-indole-2,3-dione 3-thiosemicarbazones with 3-sulfamoylphenyl moiety were synthesized and investigated as selective inhibitors of carbonic anhydrases, enzymes involved in various physiological and pathological processes. These compounds showed potent inhibition of human carbonic anhydrases (Eraslan-Elma et al., 2022).
Catalysts in Alcohol Oxidation:
- Sulfonated Schiff base copper(II) complexes, potentially including derivatives of 5-chloro-2-hydroxybenzenesulfonamide, were synthesized and applied as catalysts for the peroxidative oxidation of primary and secondary alcohols, demonstrating their utility in synthetic organic chemistry (Hazra et al., 2015).
properties
IUPAC Name |
5-chloro-N-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-2-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO5S2/c1-21-13-3-2-12(16)8-15(13)24(19,20)17-9-14(22-6-5-18)11-4-7-23-10-11/h2-4,7-8,10,14,17-18H,5-6,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APBWRWMMDXKWIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC(C2=CSC=C2)OCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-N-(2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-2-methoxybenzenesulfonamide |
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